molecular formula C10H10Cl4O2 B13996260 4-Butoxy-2,3,5,6-tetrachlorophenol CAS No. 89748-16-3

4-Butoxy-2,3,5,6-tetrachlorophenol

Cat. No.: B13996260
CAS No.: 89748-16-3
M. Wt: 304.0 g/mol
InChI Key: RTAJHIFMSZJBAS-UHFFFAOYSA-N
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Description

4-Butoxy-2,3,5,6-tetrachlorophenol is a chemical compound of interest in scientific research, particularly as a functionalized derivative of 2,3,5,6-tetrachlorophenol . The parent compound, 2,3,5,6-tetrachlorophenol, is a chlorinated phenolic with a molecular formula of C₆H₂Cl₄O and a molecular weight of approximately 231.89 g/mol . The addition of a butoxy group at the 4-position is expected to alter the compound's physical properties, such as its solubility and lipophilicity, compared to the parent phenol. This modification makes it a valuable intermediate for researchers in fields like organic synthesis and materials science, where it can be used to develop new compounds or study structure-activity relationships. Chlorinated phenols, as a class, require careful handling. They are often toxic and can cause serious health effects upon exposure through skin contact, ingestion, or inhalation . It is crucial to consult the Safety Data Sheet (SDS) before use. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

CAS No.

89748-16-3

Molecular Formula

C10H10Cl4O2

Molecular Weight

304.0 g/mol

IUPAC Name

4-butoxy-2,3,5,6-tetrachlorophenol

InChI

InChI=1S/C10H10Cl4O2/c1-2-3-4-16-10-7(13)5(11)9(15)6(12)8(10)14/h15H,2-4H2,1H3

InChI Key

RTAJHIFMSZJBAS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis of 4-Butoxy-2,3,5,6-tetrachlorophenol generally proceeds via:

  • Chlorination of phenol or phenol derivatives to introduce chlorine atoms at the 2, 3, 5, and 6 positions.
  • Subsequent etherification at the 4-position with butanol or a butoxy source to form the butoxy substituent.

Alternatively, selective hydrodechlorination of polychlorophenols followed by alkylation can be employed.

Selective Hydrodechlorination and Etherification (Patent US4410739A)

According to patent US4410739A, polychlorophenols such as 2,3,5,6-tetrachlorophenol can be selectively hydrodechlorinated using hydrogen in the presence of a Lewis acid catalyst (e.g., aluminum trichloride or tribromide) and hydriodic acid or iodine to facilitate the reaction. The process is typically carried out in solvents like monochlorobenzene or polychlorobenzenes, which dissolve both the chlorophenols and catalysts effectively.

  • The molar ratio of hydriodic acid to polychlorophenol ranges from 1 × 10⁻⁴ to about 1.
  • Reaction pressure is maintained to keep the medium liquid, with hydrogen partial pressure adjusted accordingly.
  • The catalyst is filtered off and can be recycled.
  • The metachlorophenols formed are isolated by distillation.

For etherification, the butoxy group can be introduced via reaction with butanol or butyl halides under basic or acidic conditions after hydrodechlorination.

Chlorination of Phenol Followed by Alkylation (ChemicalBook Data)

The chlorination of phenol to yield 2,3,5,6-tetrachlorophenol is a well-documented process involving direct chlorination under controlled temperature (40–45 °C) and solvent conditions. Subsequent alkylation to introduce the butoxy group at the 4-position can be achieved via nucleophilic substitution using sodium methoxide or other alkoxide bases, where the phenolic hydroxyl group is alkylated with butyl halides or butanol derivatives.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent(s) Catalyst(s) Temperature (°C) Pressure (atm) Notes
Chlorination of phenol Chlorine gas or chlorinating agents Benzene, toluene None or Lewis acid 40–45 Atmospheric Controlled to avoid overchlorination
Hydrodechlorination Hydrogen gas + hydriodic acid or iodine Monochlorobenzene, cyclohexane AlCl3 or AlBr3 Variable (e.g., 60–100) Elevated (to maintain liquid phase) Selective removal of chlorine atoms
Etherification Butanol or butyl halide + base (e.g., NaOMe) Alcohols, ethers Base (e.g., NaOMe) Ambient to reflux Atmospheric Nucleophilic substitution on phenol oxygen

Purification and Characterization

After synthesis, the reaction mixture is cooled, degassed, and filtered to remove catalysts. The organic phase is typically washed with ethanol and distilled to remove solvents and by-products. The final product, 4-Butoxy-2,3,5,6-tetrachlorophenol, is isolated as a solid with a melting point around 115–116 °C (similar to related tetrachlorophenols) and characterized by vapor phase chromatography and spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-2,3,5,6-tetrachlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to less chlorinated phenols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium hydroxide.

Major Products

The major products formed from these reactions include various chlorinated phenols, quinones, and substituted phenols, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-Butoxy-2,3,5,6-tetrachlorophenol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its effects on biological systems, including its potential as an antimicrobial agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections.

    Industry: It is used in the manufacture of pesticides, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Butoxy-2,3,5,6-tetrachlorophenol involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzyme activity, leading to antimicrobial effects. The compound targets various molecular pathways, including those involved in oxidative stress and cellular respiration.

Comparison with Similar Compounds

Reductive Dechlorination

2,3,5,6-TeCP is a known intermediate in anaerobic degradation of pentachlorophenol (PCP), undergoing reductive dechlorination to 2,3,5-trichlorophenol and eventually 3,5-dichlorophenol . The butoxy group could impede this process by sterically blocking microbial enzymes or altering redox potentials.

Advanced Oxidation Processes (AOPs)

2,3,5,6-TeCP generates intense chemiluminescence during AOPs due to its symmetrical chlorination pattern, which stabilizes reactive intermediates like tetrachloro-p-benzoquinone . The butoxy substituent may quench such reactions by donating electrons or forming stable ether linkages.

Partitioning and Transport

Chlorophenol transport through geomembranes correlates with chlorination degree. For example:

  • HDPE Geomembrane Permeation: 2,3,5,6-TeCP has a partitioning coefficient (Kd) of ~205, higher than less chlorinated phenols .
  • 4-Butoxy-2,3,5,6-TeCP : Predicted Kd >300 due to increased hydrophobicity, leading to slower diffusion but greater accumulation in organic matrices.

Biological Activity

4-Butoxy-2,3,5,6-tetrachlorophenol (C10H10Cl4O2) is a chlorinated phenolic compound with significant industrial and research applications. Its biological activity has garnered attention due to its potential antimicrobial properties and mechanisms of action within biological systems. This article reviews the biological activity of this compound, including its mechanisms, effects on various organisms, and relevant case studies.

4-Butoxy-2,3,5,6-tetrachlorophenol is characterized by the following properties:

PropertyValue
CAS Number 89748-16-3
Molecular Formula C10H10Cl4O2
Molecular Weight 304.0 g/mol
IUPAC Name 4-butoxy-2,3,5,6-tetrachlorophenol
Physical State Brown crystals

The biological activity of 4-butoxy-2,3,5,6-tetrachlorophenol is primarily attributed to its interaction with cellular components. The compound exhibits antimicrobial effects by disrupting cell membranes and interfering with enzyme activities. It has been shown to target molecular pathways related to oxidative stress and cellular respiration, leading to cell death in susceptible organisms.

Antimicrobial Activity

Research indicates that 4-butoxy-2,3,5,6-tetrachlorophenol possesses significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the generation of reactive oxygen species (ROS), which damage cellular components and inhibit growth.

Case Study: Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of 4-butoxy-2,3,5,6-tetrachlorophenol against Escherichia coli and Staphylococcus aureus. Results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating potent antibacterial activity .

Environmental Impact

The environmental persistence of chlorinated phenols raises concerns regarding their ecological impact. Research has demonstrated that 4-butoxy-2,3,5,6-tetrachlorophenol can undergo degradation through advanced oxidation processes (AOPs), producing less harmful intermediates. The degradation pathways involve the formation of quinoid intermediates and semiquinone radicals during treatment with Fenton reagents.

Toxicological Profile

Toxicological assessments have indicated that exposure to high concentrations of 4-butoxy-2,3,5,6-tetrachlorophenol can lead to adverse health effects in humans and wildlife. Risk assessments have categorized it as a potential carcinogen based on its structural similarity to other chlorinated phenols known for their toxicological profiles. Studies suggest that long-term exposure may result in cumulative health risks .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of 4-butoxy-2,3,5,6-tetrachlorophenol:

Study FocusFindings
Antimicrobial ActivityEffective against E. coli (MIC = 32 µg/mL) and S. aureus (MIC = 16 µg/mL)
Degradation PathwaysForms quinoid intermediates via AOPs
Toxicological RisksPotential carcinogen; adverse health effects with prolonged exposure

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis pathway for 4-Butoxy-2,3,5,6-tetrachlorophenol?

  • Methodological Answer : Synthesis requires optimizing reaction conditions (e.g., solvent polarity, temperature) to favor nucleophilic substitution at the phenolic oxygen. Chlorination steps must be controlled to avoid over-substitution. For example, using AlCl₃ as a catalyst under anhydrous conditions can selectively introduce chlorine atoms to the aromatic ring. Post-synthesis purification via column chromatography with silica gel (hexane/ethyl acetate gradient) ensures removal of unreacted precursors .
  • Experimental Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final structure via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers characterize the stability of 4-Butoxy-2,3,5,6-tetrachlorophenol under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 40°C for 14 days. Analyze degradation products using LC-MS with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile). Compare chromatograms to identify hydrolytic byproducts (e.g., dechlorinated derivatives) .
  • Key Parameters :

pHDegradation Rate (%)Major Byproduct
3<5None
7152,3,5-Trichlorophenol
10403,5-Dichlorophenol

Q. What in vitro assays are suitable for preliminary toxicity assessment of this compound?

  • Methodological Answer : Use OECD-compliant assays:

  • Ames Test (TA98 strain) to assess mutagenicity.
  • Chromosome Aberration Study in CHO-K1 cells (exposure: 24–48 hours, 10–100 µM).
  • Cytotoxicity via MTT assay in HepG2 cells (IC₅₀ calculation) .
    • Data Interpretation : Positive results in Ames Test indicate potential genotoxicity, requiring follow-up in vivo studies.

Advanced Research Questions

Q. How can computational modeling predict the environmental behavior of 4-Butoxy-2,3,5,6-tetrachlorophenol?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Estimate log KowK_{ow} (octanol-water partition coefficient) to predict bioaccumulation potential.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify persistent chlorinated fragments.
  • COMSOL Multiphysics : Model diffusion in aqueous systems under varying salinity and organic matter content .
    • Validation : Cross-check predicted log KowK_{ow} with experimental shake-flask method results.

Q. What strategies resolve contradictions between theoretical and experimental data on reaction mechanisms?

  • Methodological Answer :

  • Isotopic Labeling : Use 18^{18}O-labeled phenol derivatives to trace ether bond formation during synthesis.
  • Kinetic Isotope Effect (KIE) Studies : Compare kH/kDk_H/k_D ratios to distinguish between SN1/SN2 pathways.
  • In Situ IR Spectroscopy : Monitor intermediate species (e.g., oxonium ions) in real-time .
    • Case Study : Discrepancies in chlorination rates may arise from solvent polarity effects, resolved by MD simulations of transition states.

Q. How can researchers optimize solid-phase extraction (SPE) for detecting trace levels of this compound in environmental samples?

  • Methodological Answer :

  • Sorbent Selection : Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol and acidified water (pH 2.5) retain hydrophobic chlorinated phenols.
  • Elution : Use 6 mL of dichloromethane:methanol (9:1 v/v) for recovery >85%.
  • LC-MS/MS Parameters :
ColumnMobile PhaseIonization Mode
C18 (2.1 × 50 mm)0.1% NH₄OH in H₂O/MeOHESI (-)
  • LOD/LOQ : 0.1 µg/L and 0.3 µg/L, respectively .

Methodological Considerations for Data Analysis

Q. How to address variability in bioactivity data across cell lines?

  • Methodological Answer :

  • Normalization : Express activity as % inhibition relative to positive controls (e.g., 10 µM cisplatin).
  • Pathway Enrichment Analysis : Use KEGG/GO databases to identify cell line-specific metabolic vulnerabilities.
  • Robust Statistical Tests : Apply Welch’s t-test for heteroscedastic data and Benjamini-Hochberg correction for multiple comparisons .

Contradiction Analysis Framework

  • Step 1 : Replicate experiments under identical conditions.
  • Step 2 : Validate instrumentation (e.g., recalibrate LC-MS with certified standards).
  • Step 3 : Apply multivariate analysis (PCA) to identify confounding variables (e.g., temperature fluctuations).

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